molecular formula C10H17N B2740489 N-(1-methylprop-2-yn-1-yl)cyclohexanamine CAS No. 86024-88-6

N-(1-methylprop-2-yn-1-yl)cyclohexanamine

Cat. No. B2740489
CAS RN: 86024-88-6
M. Wt: 151.253
InChI Key: RJUDENKDQFXMGK-UHFFFAOYSA-N
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Description

N-(1-methylprop-2-yn-1-yl)cyclohexanamine, otherwise known as N-methylcyclohexanamine (NMCH), is a cyclic amine that is used in a variety of scientific research applications. NMCH is a versatile compound that has been used in a variety of biochemical and physiological experiments, as well as in the synthesis of other molecules. NMCH has a number of advantages and limitations that should be taken into account when considering its use in laboratory experiments.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research on isomeric compounds related to N-(1-methylprop-2-yn-1-yl)cyclohexanamine has highlighted the significance of molecular interactions, such as C–H⋯N, C–H⋯π, and π⋯π interactions, in determining crystal packing structures. These interactions play a crucial role in the assembly of molecular crystals, influencing their stability and physical properties (Lai, Mohr, & Tiekink, 2006).

Structural Characterization

Studies on cyclohexylamine derivatives have provided insights into their molecular and crystal structures, helping to understand the stereochemistry and reactivity of such compounds. For instance, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined, shedding light on the conformation and bonding within such molecules (Remoortere & Boer, 1971).

Stereoisomer Separation

Research has also focused on the practical separation of stereoisomers of cyclohexanamine derivatives, which is essential for applications requiring specific enantiomers. A crystallization method allowing the isolation of a single trans enantiomer from a racemic mixture of 2-Methyl-1-cyclohexanamine has been developed, demonstrating the potential for purifying and utilizing specific isomers in scientific research (Furegati & Nocito, 2017).

Reactivity and Synthesis

The reactivity and synthetic applications of N-(1-methylprop-2-yn-1-yl)cyclohexanamine analogs have been explored, with studies on compounds like 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs providing insights into their use as inhibitors and inactivators of monoamine oxidase, as well as their cytotoxic properties (Hiebert & Silverman, 1988).

properties

IUPAC Name

N-but-3-yn-2-ylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,9-11H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUDENKDQFXMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylprop-2-yn-1-yl)cyclohexanamine

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